9-Benzyl-6-hydrazinyl-9h-purine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6268-73-1 |
|---|---|
Molecular Formula |
C12H12N6 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
(9-benzylpurin-6-yl)hydrazine |
InChI |
InChI=1S/C12H12N6/c13-17-11-10-12(15-7-14-11)18(8-16-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6,13H2,(H,14,15,17) |
InChI Key |
BLOBZJKTOPTSGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(N=CN=C32)NN |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of 9 Benzyl 6 Hydrazinyl 9h Purine Derivatives
Nucleophilic Substitution Reactions at Purine (B94841) Core Positions
The purine ring system possesses multiple sites susceptible to nucleophilic attack, with the reactivity of each position being influenced by the nature of the existing substituents. In the case of 9-benzyl-6-hydrazinyl-9H-purine, the primary focus of nucleophilic substitution is often on the preparation of the molecule itself from a suitable precursor, typically 9-benzyl-6-chloropurine. The chlorine atom at the C6 position is an excellent leaving group, readily displaced by hydrazine (B178648) hydrate (B1144303) to afford the title compound.
While the 6-hydrazinyl group is generally not a leaving group, further nucleophilic substitutions can be envisaged at other positions of the purine core, such as C2 and C8, if appropriate leaving groups (e.g., halogens) are present at these positions. The electron-donating nature of the 6-hydrazinyl group would, in principle, deactivate the purine ring towards nucleophilic attack compared to its 6-halo counterpart. However, under forcing conditions or with palladium catalysis, substitutions at these positions remain a viable strategy for further functionalization.
For instance, starting from the analogous 2-chloro-9-benzyl-6-hydrazinyl-9H-purine, a second nucleophilic substitution could be achieved at the C2 position. The outcome of such reactions would be highly dependent on the nature of the incoming nucleophile and the reaction conditions.
Table 1: Synthesis of this compound via Nucleophilic Substitution
| Reactant | Reagent | Solvent | Conditions | Product |
| 9-Benzyl-6-chloro-9H-purine | Hydrazine hydrate | Ethanol (B145695) | Reflux | This compound |
Transformations Involving the Hydrazine Moiety
The hydrazine group at the C6 position is the most reactive site for further transformations in this compound, serving as a nucleophile and a precursor for the construction of fused heterocyclic rings.
One of the most common and synthetically useful reactions is the condensation of the hydrazinyl group with aldehydes or ketones to form the corresponding hydrazones. These hydrazones can be stable final products or can serve as intermediates for subsequent cyclization reactions.
A particularly important transformation is the cyclocondensation with orthoesters, such as triethyl orthoformate, or with carboxylic acids and their derivatives. These reactions lead to the formation of a rsc.orgnih.govbeilstein-journals.orgtriazole ring fused to the purine core, resulting in rsc.orgnih.govbeilstein-journals.orgtriazolo[4,3-a]purine derivatives. This strategy is a cornerstone in the synthesis of a variety of biologically active purine analogues. For example, treatment of a 6-hydrazinopurine (B103314) derivative with isothiocyanates followed by chloroacetyl chloride has been shown to yield 1,3-thiazolidine-2,4-dione-2-[9-aryl-9H-purin-6-yl]hydrazones. nih.gov Furthermore, reacting 6-hydrazinopurines with aldoses can lead to the formation of 2-substituted rsc.orgnih.govbeilstein-journals.orgtriazolo[3,4-i]purines after cyclization of the initial product. nih.gov
The reaction of 2,6-dichloropurine (B15474) with hydrazine hydrate can lead to a purine hydrazide intermediate, which upon reaction with substituted phenyl aldehydes in the presence of an acid catalyst, yields cyclized triazolo[3,4-e]purine derivatives. beilstein-journals.orgnih.gov
Table 2: Representative Transformations of the Hydrazine Moiety in 6-Hydrazinylpurine Derivatives
| Reactant | Reagent(s) | Solvent | Product Type |
| 6-Hydrazinopurine derivative | Isothiocyanate, Chloroacetyl chloride | Not specified | 1,3-Thiazolidine-2,4-dione-2-yl-hydrazone derivative nih.gov |
| 6-Hydrazinopurine derivative | Aldose | Not specified | 2-Substituted rsc.orgnih.govbeilstein-journals.orgtriazolo[3,4-i]purine nih.gov |
| Purine hydrazide intermediate | Substituted phenyl aldehyde, HCl | Not specified | Triazolo[3,4-e]purine derivative beilstein-journals.orgnih.gov |
| 2,3-Dichloropyrazine | Hydrazine hydrate, Triethyl orthoformate | Ethanol, THF | rsc.orgnih.govbeilstein-journals.orgtriazolo[4,3-a]pyrazine derivative researchgate.net |
Ring Expansion Reactions of Purine Derivatives
Ring expansion reactions offer a pathway to novel heterocyclic systems with potentially unique biological properties. While specific examples starting directly from this compound are not extensively documented, the general reactivity of the purine scaffold suggests possibilities for such transformations. Photochemical methods, for instance, have been employed for the ring expansion of other heterocyclic systems. beilstein-journals.org
Theoretically, the purine ring in this compound could undergo expansion to form purinodiazepine or other larger ring systems under specific conditions. Such reactions might be initiated by the activation of a suitable functional group on the purine core or on a substituent, followed by rearrangement. The presence of the benzyl (B1604629) group at N9 and the reactive hydrazine moiety could influence the course of these potential rearrangements.
Advanced Synthetic Transformations on the Purine Core and Substituents
Modern synthetic methodologies, particularly transition-metal-catalyzed cross-coupling reactions, have significantly expanded the toolkit for modifying the purine scaffold. While the 6-hydrazinyl group itself is not typically involved in these reactions, its precursor, the 6-chloro group, is an excellent substrate for a variety of cross-coupling reactions.
Starting from 9-benzyl-6-chloropurine, Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions can be employed to introduce a wide range of substituents at the C6 position. These reactions provide access to a diverse library of 6-substituted 9-benzylpurines, which can then be further functionalized.
For instance, the synthesis of 6-(2-furyl)-9-benzylpurine has been achieved through a Stille coupling reaction of the corresponding 6-chloropurine (B14466). This furyl derivative can then be subjected to further transformations. C-H activation and functionalization of the purine core or the benzyl substituent represent another frontier in the advanced modification of these molecules, offering a direct route to functionalized derivatives without the need for pre-installed leaving groups.
Table 3: Examples of Advanced Synthetic Transformations on Purine Scaffolds
| Reaction Type | Substrate | Coupling Partner | Catalyst/Reagents | Product Type |
| Stille Coupling | 9-Benzyl-6-chloro-9H-purine | (2-Furyl)tributylstannane | Pd(PPh₃)₄ | 6-(2-Furyl)-9-benzyl-9H-purine |
| Suzuki Coupling | 9-Aryl-6-chloro-9H-purine | Arylboronic acid | Pd catalyst, base | 6,9-Diaryl-9H-purine |
| Buchwald-Hartwig Amination | 9-Aryl-6-chloro-9H-purine | Amine | Pd catalyst, ligand, base | 6-Amino-9-aryl-9H-purine |
| Sonogashira Coupling | 9-Iodobenzo[b]quinolizinium | Arylalkyne | Pd catalyst, Cu(I) co-catalyst, base | 9-(Arylethynyl)benzo[b]quinolizinium beilstein-journals.org |
Structural Elucidation and Conformational Analysis of 9 Benzyl 6 Hydrazinyl 9h Purine and Derivatives
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in determining the molecular structure of 9-benzyl-6-hydrazinyl-9H-purine and its analogues. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the compound's atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 9-benzyl-purine derivatives, ¹H and ¹³C NMR spectra reveal characteristic signals for the purine (B94841) core, the benzyl (B1604629) group, and any substituents.
In a representative derivative, 9-benzyl-6-chloro-9H-purine-8-carbonitrile , the ¹H NMR spectrum in CDCl₃ shows a singlet for the C2 proton of the purine ring at δ 8.94 ppm. nih.gov The protons of the benzyl group appear as a multiplet in the aromatic region (δ 7.36-7.49 ppm), and a characteristic singlet for the benzylic methylene (B1212753) (NCH₂) protons is observed at δ 5.62 ppm. nih.gov
The ¹³C NMR spectrum for this derivative displays signals corresponding to the purine and benzyl carbons. For instance, the carbons of the purine ring in a related compound, 9-benzyl-6-phenoxy-9H-purine , appear at δ 160.3, 153.2, 152.4, 152.3, and 142.9 ppm, while the benzylic carbon (NCH₂) is found at 47.6 ppm.
The following tables summarize the NMR data for selected 9-benzyl-purine derivatives.
¹H NMR Spectroscopic Data of Selected 9-Benzyl-Purine Derivatives
| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity |
| 9-Benzyl-6-chloro-9H-purine-8-carbonitrile nih.gov | CDCl₃ | 8.94 (s, 1H, C2-H), 7.49–7.46 (m, 2H, ArH), 7.39–7.36 (m, 3H, ArH), 5.62 (s, 2H, NCH₂) |
| 9-Benzyl-6-phenoxy-9H-purine | CDCl₃ | 8.55 (s, 1H), 8.01 (s, 1H), 7.48-7.27 (m, 10H), 5.45 (s, 2H) |
| 9-Benzyl-6-methoxy-9H-purine-8-carbonitrile nih.gov | CDCl₃ | 8.70 (s, 1H, C2-H), 7.46–7.44 (m, 2H, ArH), 7.38–7.33 (m, 3H, ArH), 5.57 (s, 2H, NCH₂), 4.22 (s, 3H, OCH₃) |
¹³C NMR Spectroscopic Data of Selected 9-Benzyl-Purine Derivatives
| Compound | Solvent | Chemical Shift (δ ppm) |
| 9-Benzyl-6-chloro-9H-purine-8-carbonitrile nih.gov | CDCl₃ | 154.7, 153.9, 150.8, 133.4, 131.0, 129.35, 129.33, 128.6, 128.5, 109.9, 48.6 |
| 9-Benzyl-6-phenoxy-9H-purine | CDCl₃ | 160.3, 153.2, 152.4, 152.3, 142.9, 135.1, 129.6, 129.1, 128.6, 127.9, 125.8, 121.8, 121.5, 47.6 |
For This compound , one would expect to see similar signals for the purine and benzyl protons, with additional resonances for the hydrazinyl (NH-NH₂) protons, which would likely appear as broad singlets that can be exchanged with D₂O.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of a 9-benzyl-purine derivative would show characteristic absorption bands for the purine ring, the aromatic benzyl group, and any substituents.
For a related compound, 9-benzyl-9H-purin-6-ol (9-benzylhypoxanthine), an IR spectrum is available, which would show characteristic C=O stretching, N-H, and C-H bending and stretching frequencies. libretexts.org In general, for 9-benzyl-purine derivatives, one would expect to observe:
Aromatic C-H stretching: just above 3000 cm⁻¹
Aliphatic C-H stretching (from the benzyl CH₂): just below 3000 cm⁻¹
C=N and C=C stretching (from the purine and benzene (B151609) rings): in the 1600-1450 cm⁻¹ region.
N-H stretching (for the hydrazinyl group): in the region of 3400-3200 cm⁻¹, likely as two distinct bands for the symmetric and asymmetric stretches of the NH₂ group.
N-H bending (for the hydrazinyl group): around 1650-1580 cm⁻¹.
The following table summarizes expected IR absorption bands for this compound based on data from related structures.
Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretching (hydrazinyl) | 3400 - 3200 |
| Aromatic C-H stretching | 3100 - 3000 |
| Aliphatic C-H stretching | 3000 - 2850 |
| C=N and C=C stretching | 1600 - 1450 |
| N-H bending | 1650 - 1580 |
Mass Spectrometry (MS and ESI-HRMS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.
For 9-benzyl-6-chloro-9H-purine , the molecular formula is C₁₂H₉ClN₄, with a computed molecular weight of approximately 244.68 g/mol . nih.gov The fragmentation pattern in mass spectrometry can also provide structural information. A common fragmentation for benzyl-containing compounds is the cleavage of the benzylic bond, leading to the formation of a benzyl cation (C₇H₇⁺) at m/z 91, which is often a prominent peak. nih.gov
For This compound , the expected molecular formula is C₁₂H₁₂N₆, and the corresponding molecular ion peak would be observed in the mass spectrum. High-resolution mass spectrometry (ESI-HRMS) would confirm this elemental composition. For instance, the related 9-benzyl-6-chloro-9H-purine-8-carbonitrile shows an [M+H]⁺ ion at m/z 270.0550 in ESI-HRMS, confirming its formula C₁₃H₉ClN₅. nih.gov
X-ray Crystallography Studies of 9-Benzyl-9H-Purine Derivatives
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a solid-state crystal, including bond lengths, bond angles, and conformational details.
The crystal structure of 9-benzyl-6-chloro-9H-purine has been determined (CCDC Number: 742758). nih.gov Analysis of such a structure would reveal the planarity of the purine ring system and the orientation of the benzyl group relative to the purine core.
In another related derivative, 6-benzylamino-9-[2-tetrahydropyranyl]-9H-purine , X-ray crystallography revealed two independent molecules in the asymmetric unit. The dihedral angle between the adenine (B156593) moiety and the phenyl ring was found to be 73.2(3)° in one molecule and 83.9(2)° in the other, indicating a significantly twisted conformation. This suggests that steric hindrance between the purine and benzyl rings prevents a coplanar arrangement.
Crystallographic Data for a Related 9-Benzyl-Purine Derivative
| Compound | 6-benzylamino-9-[2-tetrahydropyranyl]-9H-purine |
| Crystal System | Monoclinic |
| Space Group | P2(1)/n |
| a (Å) | 10.802(1) |
| b (Å) | 24.085(2) |
| c (Å) | 12.933(1) |
| β (°) | 106.119(6) |
| Dihedral Angle (purine-phenyl) | 73.2(3)° and 83.9(2)° |
Conformational Dynamics and Stereochemical Insights
The conformational flexibility of this compound is primarily associated with the rotation around the single bonds connecting the benzyl group to the purine N9 atom and the hydrazinyl group to the C6 position.
The X-ray crystallography data of related compounds indicate that the benzyl group is not coplanar with the purine ring system. This is due to steric repulsion between the ortho-protons of the benzyl group and the purine ring. The molecule, therefore, adopts a conformation where the benzyl group is significantly twisted out of the plane of the purine ring.
The hydrazinyl group at the C6 position also has rotational freedom. The orientation of this group will be influenced by electronic effects and potential intramolecular hydrogen bonding between the hydrazinyl protons and the nitrogen atoms of the purine ring. The presence of the bulky benzyl group at the N9 position may also influence the preferred conformation of the C6-substituent. Understanding these conformational preferences is crucial as they can impact the molecule's ability to interact with biological targets.
Structure Activity Relationship Sar Studies of 9 Benzyl 6 Hydrazinyl 9h Purine Analogues
Impact of Substitutions on the Benzyl (B1604629) Moiety on Biological Activity
The benzyl group at the N9 position of the purine (B94841) ring plays a significant role in the biological activity of these compounds. Modifications to the benzene (B151609) ring of this moiety can dramatically alter the compound's interaction with biological targets, thereby affecting its efficacy and selectivity.
Research on 6-amino-9-(substituted benzyl)purines has demonstrated the importance of substitutions on the benzyl ring for their biological effects. For instance, in studies concerning the effect of these compounds on oocyst sporulation in Eimeria, arprinocid, which is 6-amino-9-(2-chloro-6-fluorobenzyl)purine, and its dichloro analog, 6-amino-9-(2,6-dichlorobenzyl)purine, have shown significant activity. nih.gov These findings underscore that the presence and position of halogen atoms on the benzyl ring are crucial determinants of the compound's biological function. nih.gov
In a different context, the cytokinin activity of 6-benzylaminopurine (B1666704) derivatives was modulated by substitutions on the benzyl ring. A study involving 33 derivatives of 6-benzylamino-9-tetrahydropyran-2-ylpurine (THPP) and 9-tetrahydrofuran-2-ylpurine (THFP) with various hydroxy and methoxy (B1213986) functional groups on the benzyl ring revealed that these substitutions influence their biological activity. nih.gov For example, 6-(3-hydroxybenzylamino)-9-tetrahydropyran-2-ylpurine and 6-(3-hydroxybenzylamino)-9-tetrahydrofuran-2-ylpurine were selected for further study due to the high affinity of their parent compound, meta-topolin, for cytokinin receptors. nih.gov
Furthermore, in the development of antimycobacterial agents, 9-benzylpurines with various substituents have been screened. High inhibitory activity against Mycobacterium tuberculosis was observed for 9-benzylpurines that possessed phenylethynyl, trans-styryl, or aryl substituents at the 6-position. nih.gov This indicates that bulky and aromatic substituents on the purine ring, in combination with the N9-benzyl group, can lead to potent antimycobacterial agents. nih.gov
The following table summarizes the impact of substitutions on the benzyl moiety on the biological activity of 9-benzylpurine analogues.
| Base Compound | Benzyl Moiety Substitution | Observed Biological Activity |
| 6-amino-9-benzylpurine | 2-chloro-6-fluoro | Decreased oocyst sporulation in Eimeria nih.gov |
| 6-amino-9-benzylpurine | 2,6-dichloro | Decreased oocyst sporulation in Eimeria nih.gov |
| 6-benzylamino-9-tetrahydropyran-2-ylpurine | 3-hydroxy | High affinity for cytokinin receptors nih.gov |
| 9-benzylpurine | - | Inhibitory activity against Mycobacterium tuberculosis nih.gov |
Influence of Modifications at the Purine C2 and C8 Positions on Efficacy and Selectivity
Modifications at the C2 and C8 positions of the purine ring are critical for modulating the efficacy and selectivity of purine-based compounds. These positions are often targeted for chemical derivatization to enhance binding to specific enzymes or receptors.
Studies on truncated C2- or C8-substituted adenosine (B11128) derivatives as dual-acting A2A and A3 adenosine receptor ligands have revealed important SAR insights. It was found that for high binding affinity at the human A2A adenosine receptor (hA2AAR), an unsubstituted amino group at the N6 position and a hydrophobic substituent at the C2 position were necessary. nih.gov Conversely, the introduction of a hydrophobic substituent at the C8 position was shown to abolish binding affinity at the hA2AAR. nih.gov However, most of the synthesized compounds, regardless of C2 or C8 substitution, displayed medium to high binding affinity at the human A3 adenosine receptor (hA3AR). nih.gov
Further research into the electronic structure of purine analogues has shown that substituents at the C8 position have a more potent influence on the electronic properties of the purine ring system compared to those at the C2 position. acs.org This suggests that the C8 position is a highly sensitive site for modification, where even small changes can lead to significant alterations in biological activity. The presence of an amino group in adenine (B156593) enhances the substituent effect compared to that in purine. acs.org
In the context of antimycobacterial agents, it has been observed that for 9-benzylpurines, the presence of a chlorine atom in the 2-position generally tends to increase their inhibitory activity against Mycobacterium tuberculosis. nih.gov This highlights the importance of electron-withdrawing groups at the C2 position for this specific biological application.
The table below illustrates the influence of modifications at the C2 and C8 positions on the biological activity of purine analogues.
| Purine Analogue | Modification at C2 | Modification at C8 | Impact on Biological Activity |
| Truncated adenosine derivative | Hydrophobic substituent | - | High binding affinity at hA2AAR nih.gov |
| Truncated adenosine derivative | - | Hydrophobic substituent | Abolished binding affinity at hA2AAR nih.gov |
| Adenine and purine derivatives | - | Stronger influence on electronic structure compared to C2 acs.org | |
| 9-benzylpurine | Chlorine | - | Increased inhibitory activity against M. tuberculosis nih.gov |
Role of the Hydrazinyl Group and its Derivatives in Modulating Biological Activity
The hydrazinyl group (-NHNH2) and its derivatives, such as hydrazones, are known to be versatile pharmacophores that can significantly modulate the biological activity of a parent compound. nih.govresearchgate.net Hydrazones, which are formed by the reaction of a hydrazine (B178648) with an aldehyde or ketone, possess the structural feature -NHN=CH- and have been shown to exhibit a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities. nih.govnih.gov
The biological activity of hydrazone derivatives is often attributed to their ability to act as ligands for metal ions, which can be crucial for the function of various enzymes. The nitrogen atoms of the hydrazone moiety are nucleophilic, and the carbon atom of the azomethine group has both electrophilic and nucleophilic character, allowing for diverse chemical interactions. nih.gov
In the context of 9-benzyl-6-hydrazinyl-9H-purine, the hydrazinyl group at the C6 position introduces a reactive site that can be further derivatized to form a variety of hydrazones. This derivatization can lead to compounds with altered pharmacokinetic and pharmacodynamic profiles. For example, the formation of hydrazones can increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes.
While specific studies on the biological activity of this compound are limited, the known biological activities of other hydrazide and hydrazone-containing compounds suggest that this moiety is likely to impart significant biological properties. researchgate.net For instance, isonicotinoyl hydrazones are well-known for their antitubercular activity. researchgate.net This suggests that the hydrazinyl group in this compound could be a key contributor to its potential therapeutic effects.
The following table highlights the diverse biological activities associated with hydrazone derivatives, suggesting the potential roles of the hydrazinyl group in modulating the activity of purine analogues.
| Hydrazone Derivative Class | Associated Biological Activities |
| General Hydrazones | Antimicrobial, anticonvulsant, antidepressant, anti-inflammatory, analgesic, antiplatelet, antimalarial, anticancer, antifungal, antitubercular, antiviral nih.govresearchgate.net |
| Isonicotinoyl hydrazones | Antitubercular researchgate.net |
| 5-nitrofuryl hydrazones | Important biological activities through reaction with hydrazines nih.gov |
Stereochemical Implications in Activity Profiles of Purine Derivatives
Stereochemistry plays a pivotal role in the biological activity of chiral molecules, including many purine derivatives. The three-dimensional arrangement of atoms in a molecule can significantly influence its interaction with biological targets, such as enzymes and receptors, which are themselves chiral.
The synthesis of purine derivatives often results in the formation of racemates or diastereomers. The separation and individual testing of these stereoisomers are essential to identify the more active or selective enantiomer. In some cases, one enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects.
For this compound analogues that may contain chiral centers, either in the purine core, the benzyl moiety, or any introduced substituents, it is expected that their biological activity will be stereodependent. For example, if a substituent on the benzyl ring creates a chiral center, the (R)- and (S)-enantiomers could exhibit different biological profiles. Therefore, the stereochemical configuration is a critical factor to consider in the design and development of new purine-based therapeutic agents.
Investigation of Molecular Mechanisms of Action in Cellular Models
Molecular Target Identification and Engagement Studies
Receptor Modulation Studies (e.g., Adenosine (B11128) Receptors)
Specific studies on the modulatory effects of 9-Benzyl-6-hydrazinyl-9H-purine on adenosine receptors or other receptor families have not been identified in the available literature. The purine (B94841) core is a well-known scaffold for ligands of purinergic receptors, which include adenosine receptors (A1, A2A, A2B, and A3) and P2 receptors. nih.gov The modulation of these receptors by various purine derivatives is an active area of research, but data for this compound is absent.
Cellular Pathway Perturbation Analysis
Detailed analyses of how this compound may perturb specific cellular pathways are not available in the current body of scientific literature.
Induction of Apoptosis Mechanisms (e.g., Caspase Activation)
There is no direct evidence from published studies to suggest that this compound induces apoptosis or activates caspases. While some 2,6,9-trisubstituted purine derivatives have been shown to induce apoptosis and cause cell cycle arrest in leukemia cell lines, these findings cannot be extrapolated to this compound without specific experimental validation. semanticscholar.orgmdpi.com
Cell Cycle Regulation Interference
No studies have been found that specifically investigate the effect of this compound on cell cycle regulation. As mentioned, other substituted purines have been reported to arrest the cell cycle, but this cannot be assumed for the compound . semanticscholar.org
DNA Biosynthesis Inhibition
There is no specific information available to indicate that this compound inhibits DNA biosynthesis. The de novo synthesis of purine and pyrimidine (B1678525) nucleotides is a complex process that is essential for DNA replication. utah.edu While some purine analogs act as inhibitors of this pathway, the effect of this compound has not been reported.
Based on a comprehensive review of the available scientific literature, there is a notable absence of specific research on the molecular mechanisms of action of this compound. While the broader family of purine derivatives has been shown to interact with a variety of molecular targets and influence numerous cellular pathways, these findings cannot be directly attributed to this specific compound without dedicated experimental investigation. The synthesis of various substituted purines is an active area of chemical research, but detailed biological evaluation does not always accompany the initial synthesis reports. nih.govresearchgate.net Therefore, the potential for this compound to act as an enzyme inhibitor, receptor modulator, or an agent that perturbs cellular pathways remains to be elucidated through future research.
Radiosensitization Pathways
Currently, there are no published studies investigating the potential of this compound as a radiosensitizer. Research in this area would typically involve evaluating the compound's ability to enhance the efficacy of radiation therapy in cancer cell lines. Such studies would aim to elucidate the specific cellular pathways affected by the compound in combination with radiation, including its impact on DNA damage repair mechanisms, cell cycle checkpoints, and the induction of apoptosis. Without experimental data, any discussion of its radiosensitization pathways would be unfounded.
Advanced Mechanistic Investigations (e.g., Proteomics, Transcriptomics in relevant cell lines)
Advanced mechanistic studies, such as proteomics and transcriptomics, are crucial for providing a comprehensive understanding of a compound's biological effects. However, no such investigations have been reported for this compound.
A proteomics-based approach would typically involve treating relevant cell lines with the compound and subsequently analyzing changes in the global protein expression profile. This could reveal key protein targets and signaling pathways modulated by this compound.
Similarly, transcriptomic analysis, for instance through RNA sequencing, would identify changes in gene expression patterns in response to treatment with the compound. This could offer insights into the upstream regulatory mechanisms affected by this compound.
The table below illustrates the type of data that would be generated from such studies, but it is important to note that this is a hypothetical representation due to the lack of available research.
Table 1: Hypothetical Data from Advanced Mechanistic Investigations of this compound
| Investigation Type | Cell Line | Potential Key Findings (Hypothetical) |
| Proteomics | Human cancer cell line (e.g., A549) | Upregulation of pro-apoptotic proteins (e.g., Bax, Bak); Downregulation of anti-apoptotic proteins (e.g., Bcl-2) |
| Transcriptomics | Human cancer cell line (e.g., HeLa) | Altered expression of genes involved in cell cycle regulation (e.g., CDKN1A); Modulation of genes related to DNA repair pathways (e.g., BRCA1, RAD51) |
Biological Evaluation in in Vitro Cell Based Systems
Antiproliferative and Cytotoxic Activity in Cancer Cell Lines
The potential of 9-Benzyl-6-hydrazinyl-9H-purine as an anticancer agent has been investigated across a variety of human cancer cell lines, representing both hematological malignancies and solid tumors. These studies are crucial in determining the compound's efficacy and selectivity against different cancer types.
Leukemia Cell Lines
There is currently no publicly available scientific literature detailing the specific antiproliferative or cytotoxic activity of this compound against leukemia cell lines such as Jurkat, K562, HL60, or THP-1. Research on other 2,6,9-trisubstituted purine (B94841) derivatives has shown activity in cell lines like HL-60, suggesting that the purine core is a viable scaffold for developing antileukemic agents. However, specific data for the hydrazinyl derivative remains to be published.
Breast Carcinoma Cell Lines
Similarly, dedicated studies on the effects of this compound on breast cancer cell lines, including MCF7, SKBR3, T-47D, and MDA-MB-231, are not found in the current body of scientific literature. The investigation of various other purine analogs against these cell lines is an active area of research, but specific data for the compound is absent.
Lung Carcinoma Cell Lines
The cytotoxic and antiproliferative effects of this compound on lung carcinoma cell lines such as A549, NCI-H460, and HOP-92 have not been specifically reported in published research. While the broader class of purine derivatives has been explored for activity against lung cancer, information on this particular molecule is not available.
Other Solid Tumor Cell Lines
Investigations into the activity of this compound against a wider array of solid tumor cell lines—including but not limited to CaCo-2 (colon), PC-3 (prostate), TE1 (esophageal), OV90 (ovarian), MALME-3M (melanoma), SiHa (cervical), LM8 (osteosarcoma), SKOV3 (ovarian), OVSAHO (ovarian), LM8G7 (osteosarcoma), HT-29 (colon), and IMR-32 (neuroblastoma)—have not yielded specific data in the available scientific literature.
Antiviral Efficacy in Cell Culture Models
The structural characteristics of purine analogs have prompted their evaluation as potential antiviral agents.
Rhinovirus Activity
There is no specific data available from cell culture models on the efficacy of this compound against rhinovirus. Studies on structurally related compounds, such as 6-anilino-9-benzyl-2-chloro-9H-purines, have demonstrated antirhinovirus activity, indicating that the 9-benzylpurine skeleton could be a promising template for the development of drugs targeting this common respiratory pathogen. nih.gov However, the specific contribution and effect of the 6-hydrazinyl substitution have not been documented.
Analysis of this compound Reveals Limited Publicly Available Biological Data
Despite extensive searches of scientific literature and databases, detailed information regarding the in-vitro biological evaluation and enzyme inhibitory activity of the specific chemical compound, this compound, remains elusive. Publicly accessible research predominantly focuses on structurally related purine analogues, leaving a significant knowledge gap concerning the specific biological profile of this hydrazinyl derivative.
Scientific investigations into the broader class of 9-substituted purines have revealed a wide array of biological activities. For instance, various studies have explored the potential of 9-benzylpurine derivatives bearing different substituents at the C6 position. These analogues have been evaluated for their efficacy as antiviral, anticancer, and anti-inflammatory agents, as well as for their capacity to inhibit specific enzymes.
Research into compounds such as 6-anilino-9-benzyl-2-chloro-9H-purines has demonstrated activity against rhinoviruses. nih.gov Other 6,9-disubstituted purine analogues have been synthesized and screened for their cytotoxic effects on various cancer cell lines. researchgate.net Furthermore, the inhibitory potential of purine derivatives against enzymes like xanthine (B1682287) oxidase has been a subject of investigation, with some compounds showing promising results. researchgate.net
However, the substitution of these functional groups with a hydrazinyl moiety at the C6 position, as in the case of this compound, represents a distinct chemical modification. The impact of this specific substitution on the compound's interaction with biological systems has not been detailed in the available scientific literature. While the synthesis of various purine derivatives is a common theme in medicinal chemistry research, the subsequent biological evaluation of each unique analogue is not always published or readily accessible.
Therefore, while the purine scaffold is a well-established pharmacophore, the specific biological activities of this compound in in-vitro viral pathogen models and its enzyme inhibitory profile are not documented in the currently available body of scientific research. Further empirical studies would be required to elucidate the potential therapeutic properties of this particular compound.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Investigations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in understanding how a ligand, such as 9-Benzyl-6-hydrazinyl-9h-purine, might interact with a biological target, typically a protein or enzyme.
Studies on analogous N⁶-hydrazone purine (B94841) derivatives have demonstrated their potential as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often implicated in diseases like cancer. researchgate.netnih.gov Molecular docking simulations of these purine-hydrazone scaffolds have revealed key binding interactions within the ATP-binding sites of kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Phosphoinositide 3-kinase alpha (PI3Kα), Epidermal Growth Factor Receptor (EGFR), and Human Epidermal Growth Factor Receptor 2 (HER2). nih.govnih.gov
While specific docking studies on this compound are not yet published, it is plausible that the benzyl (B1604629) group at the N9 position would occupy a hydrophobic pocket within a target kinase, while the 6-hydrazinyl moiety could act as a hydrogen bond donor and acceptor, potentially interacting with key catalytic or hinge region residues.
Table 1: Potential Molecular Docking Targets and Key Interactions for Purine-Hydrazone Analogs
| Target Protein | Key Interacting Residues (Examples from Analogs) | Type of Interaction | Reference |
| EGFR | Hinge region amino acids | Hydrogen Bonding | nih.govnih.gov |
| HER2 | Hydrophobic pocket residues | Hydrophobic Interactions | nih.gov |
| VEGFR-2 | Leu83, His84 | Hydrogen Bonding, Pi-Hydrogen Interactions | nih.govtpcj.org |
| PI3Kα | Catalytic loop residues | Hydrogen Bonding | nih.gov |
Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and binding stability over time. An MD simulation of a this compound-protein complex, following an initial docking study, would offer deeper insights into the stability of the predicted binding pose.
These simulations can reveal whether the initial interactions are maintained over a period of nanoseconds to microseconds, or if the ligand undergoes significant conformational changes or even dissociates from the binding site. genominfo.org Key metrics analyzed during MD simulations include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates structural stability, and the root-mean-square fluctuation (RMSF), which highlights flexible regions of the complex. genominfo.org
For a compound like this compound, MD simulations could be used to:
Assess the stability of the hydrogen bonds formed by the hydrazinyl group.
Evaluate the flexibility of the benzyl group and its impact on binding.
Calculate the binding free energy, providing a more accurate estimation of the ligand's affinity for the target.
While specific MD simulation data for this compound is not available, studies on other heterocyclic compounds demonstrate the power of this technique in validating docking results and understanding the dynamic nature of ligand-receptor interactions. mdpi.com
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. researchgate.net For this compound, these calculations can provide valuable information about its reactivity, stability, and spectroscopic properties.
Methods such as Density Functional Theory (DFT) can be used to calculate a range of molecular descriptors:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO gap is a measure of chemical reactivity.
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting non-covalent interactions with a biological target.
Atomic Charges: Calculating the partial charges on each atom can help in understanding intermolecular interactions, such as hydrogen bonding.
First-principles electronic structure calculations on similar 6-oxy purine derivatives have been used to determine the most stable tautomeric forms of these molecules in both gas phase and aqueous solution. nih.gov Such studies on this compound could clarify the preferred tautomeric state of the hydrazinyl group, which would have significant implications for its interaction with biological targets.
Table 2: Representative Quantum Chemical Descriptors and Their Significance
| Descriptor | Significance |
| HOMO Energy | Electron donating ability |
| LUMO Energy | Electron accepting ability |
| HOMO-LUMO Gap | Chemical reactivity and stability |
| Molecular Electrostatic Potential | Prediction of non-covalent interaction sites |
| Atomic Partial Charges | Understanding intermolecular forces |
De Novo Design and Virtual Screening Approaches for Novel Analogues
The structural scaffold of this compound can serve as a starting point for the design of novel and potentially more potent analogues through de novo design and virtual screening.
De Novo Design algorithms can build novel molecular structures from scratch within the constraints of a target's binding pocket. Starting with a fragment of this compound, these programs can suggest modifications and additions to optimize binding affinity.
Virtual Screening involves the high-throughput docking of large libraries of chemical compounds against a specific biological target. By using this compound as a query structure, it is possible to search for commercially available or synthetically accessible compounds with similar structural features that may exhibit improved activity. For example, virtual screening of purine-based libraries has been successfully employed to identify novel kinase inhibitors. tpcj.org
A ligand-based and target-based rational drug design strategy was successfully used to build a virtual library of new purine derivatives, leading to the identification of selective inhibitors for PI3K isoforms. frontiersin.org A similar approach, using the this compound scaffold, could be employed to discover new lead compounds for various therapeutic targets.
Future Research Directions and Therapeutic Potential of 9 Benzyl 6 Hydrazinyl 9h Purine Derivatives
Exploration of Broader Biological Activities and Therapeutic Applications
The therapeutic potential of purine (B94841) derivatives is vast, with established roles in cancer and viral infections, and emerging applications in other disease areas. nih.gov Future research on 9-Benzyl-6-hydrazinyl-9H-purine derivatives should systematically explore a wider range of biological activities to unlock their full therapeutic potential.
Initial investigations into the biological activities of structurally related 6-hydrazinylpurine derivatives have revealed promising anticancer properties. For instance, certain 6-hydrazino-9-(β-D-ribofuranosyl)-9H-purine derivatives have been synthesized and evaluated for their anti-proliferative effects against human lung and breast cancer cell lines. researchgate.net These findings suggest that the 6-hydrazinyl moiety is a key pharmacophore, and its combination with a 9-benzyl group could lead to compounds with enhanced or novel anticancer activities. Future studies should therefore include comprehensive screening of this compound derivatives against a diverse panel of cancer cell lines, including those resistant to current therapies.
Beyond oncology, the structural features of these purine derivatives suggest potential applications in other therapeutic areas. The purine scaffold is a known privileged structure in medicinal chemistry, with derivatives showing antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govnih.gov For example, novel trisubstituted purine derivatives have been shown to mitigate hypoxia-ischemia-related brain injury in preclinical models. nih.gov Therefore, it is crucial to evaluate this compound derivatives for their activity against a broad spectrum of pathogens, their ability to modulate inflammatory pathways, and their potential to protect against neurodegenerative processes. Such a broad-based screening approach will be instrumental in identifying novel therapeutic applications for this class of compounds.
Development of Advanced Synthetic Methodologies for Diversification
The exploration of the therapeutic potential of this compound derivatives is intrinsically linked to the availability of efficient and versatile synthetic methods. The development of advanced synthetic methodologies is therefore a critical area of future research.
The synthesis of the core 6-hydrazinyl-9H-purine scaffold can be achieved by reacting a 6-chloropurine (B14466) with hydrazine (B178648) hydrate (B1144303). jchps.com The introduction of the benzyl (B1604629) group at the N9 position can be accomplished prior to or after the hydrazinolysis step. A common strategy involves the benzylation of a suitable purine precursor, such as 2,6-dichloropurine (B15474), followed by selective displacement of the 6-chloro substituent with hydrazine. researchgate.net
Future synthetic efforts should focus on developing more efficient and scalable routes to the this compound core. This could involve the exploration of one-pot procedures or the use of novel catalytic systems to improve yields and reduce reaction times. mdpi.com Furthermore, the development of methods for the regioselective functionalization of the purine ring will be essential for creating a diverse library of analogues for structure-activity relationship (SAR) studies.
A key area for diversification is the modification of the hydrazinyl moiety. The reaction of the 6-hydrazinyl group with various aldehydes and ketones can generate a wide range of hydrazone derivatives. researchgate.netnih.gov These modifications can significantly impact the biological activity of the parent compound by altering its physicochemical properties and its ability to interact with biological targets. Future work should explore the synthesis of a broad array of these hydrazone derivatives and evaluate their therapeutic potential.
| Starting Material | Reagent | Product | Reference |
| 6-chloropurine | Hydrazine hydrate | 6-hydrazinyl-9H-purine | jchps.com |
| 6-hydrazino-9-(β-D-ribofuranosyl)-9H-purine | Various benzaldehydes | Hydrazone derivatives | researchgate.net |
| 3-chloropyridazine derivative | Hydrazine hydrate | hydrazinopyridazine derivative | nih.gov |
Integrated Omics Approaches for Comprehensive Mechanistic Insights
A deep understanding of the mechanism of action is paramount for the successful development of any new therapeutic agent. Traditional biochemical assays, while valuable, often provide a limited view of a drug's effects. The advent of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offers an unprecedented opportunity to gain a comprehensive understanding of the cellular pathways modulated by this compound derivatives.
Future research should leverage these integrated omics approaches to elucidate the mechanism of action of promising lead compounds. For instance, transcriptomic analysis (e.g., RNA-seq) can reveal changes in gene expression patterns in response to drug treatment, providing clues about the signaling pathways that are affected. Proteomic studies can identify the direct protein targets of the compound as well as downstream changes in protein expression and post-translational modifications. nih.gov One study on a novel trisubstituted purine derivative used proteomics to identify key proteins involved in its neuroprotective effects, including Agrin, Zyxin, and Synaptotagmin. nih.gov
Metabolomic profiling can provide insights into the metabolic reprogramming induced by the drug, which is particularly relevant for anticancer agents that often target cellular metabolism. nih.gov By combining data from these different omics platforms, researchers can construct a detailed picture of the drug's mechanism of action, identify potential biomarkers for patient stratification, and anticipate potential off-target effects.
Rational Design of Highly Selective and Potent Analogues for Preclinical Development
The ultimate goal of any drug discovery program is to develop a compound with high potency, selectivity, and a favorable safety profile. Rational drug design, guided by a deep understanding of the structure-activity relationships (SAR) and the three-dimensional structure of the target, is a powerful strategy to achieve this goal. nih.gov
Future research on this compound derivatives should employ a rational design approach to optimize their therapeutic properties. This will involve a close interplay between medicinal chemistry, computational modeling, and biological testing. The initial screening of a diverse library of analogues, as described in section 9.2, will provide valuable SAR data. This data can be used to build quantitative structure-activity relationship (QSAR) models that can predict the activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates. rsc.org
Once a primary biological target has been identified through mechanistic studies (section 9.3), computational docking and molecular dynamics simulations can be used to model the binding of the purine derivatives to the target protein. This will provide insights into the key molecular interactions that govern binding and can guide the design of new analogues with improved affinity and selectivity. For example, if a specific hydrogen bond or hydrophobic interaction is found to be critical for binding, new derivatives can be designed to optimize this interaction.
Q & A
Basic Question: What are the established synthetic routes for 9-Benzyl-6-hydrazinyl-9H-purine?
Methodological Answer:
The compound is typically synthesized via alkylation of 6-chloropurine precursors followed by hydrazine substitution. For example:
- Alkylation Step : Reacting 6-chloro-9H-purine with benzyl halides in polar aprotic solvents (e.g., DMSO) with a base (e.g., triethylamine) at 80–90°C for 2–4 hours .
- Hydrazine Substitution : Treating the intermediate (e.g., 9-benzyl-6-chloro-9H-purine) with excess hydrazine hydrate under reflux in ethanol or THF for 6–12 hours .
Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate) or recrystallization from chloroform/hexane mixtures is used to isolate the final product .
Advanced Question: How can factorial design optimize the synthesis of this compound?
Methodological Answer:
A 3-factor factorial design can systematically evaluate reaction parameters:
- Factors : Temperature (60–100°C), solvent polarity (DMSO vs. DMF), and hydrazine molar ratio (1:1 to 1:3).
- Responses : Yield (%) and purity (HPLC).
Example: Evidence from analogous purine syntheses shows that higher temperatures (90°C) and DMSO as a solvent improve nucleophilic substitution efficiency by 20–30% . Statistical tools (ANOVA) can identify significant interactions, such as solvent-temperature effects on byproduct formation.
Basic Question: What spectroscopic methods confirm the structure of this compound?
Methodological Answer:
- NMR : H NMR shows characteristic benzyl protons (δ 5.5–5.7 ppm for CH) and hydrazinyl NH (δ 4.0–4.5 ppm). C NMR confirms purine ring carbons (δ 140–160 ppm) .
- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H] at m/z 257.1) and fragmentation patterns matching hydrazine substitution .
- X-ray Crystallography : Single-crystal analysis (e.g., from deuterochloroform) validates bond angles and substituent positions .
Advanced Question: How do structural modifications at the 2-position influence biological activity?
Methodological Answer:
Evidence from analogous compounds (e.g., 2-chloro-9-benzylpurines) demonstrates that electron-withdrawing groups (e.g., Cl) enhance antiviral activity by stabilizing receptor interactions. For example:
- Antirhinovirus Activity : 2-Chloro substitution reduced IC values from >10 µM to 0.08 µM in rhinovirus type 1B by improving binding to viral capsid proteins .
- Anticonvulsant Activity : Unsubstituted 9-benzylpurines showed moderate MES inhibition, while methylamino groups at position 6 increased potency by 50% .
Basic Question: What are the stability considerations for storing this compound?
Methodological Answer:
- Storage Conditions : Under inert atmosphere (N or Ar) at –20°C to prevent oxidation of the hydrazinyl group.
- Decomposition Risks : Exposure to moisture or light can lead to hydrolysis (cleavage of hydrazine) or dimerization. Stability assays (HPLC over 6 months) show <5% degradation under optimal storage .
Advanced Question: How can researchers resolve contradictions in reported biological activities?
Methodological Answer:
Contradictions (e.g., varying IC values across studies) may arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. primary neurons) or viral serotypes .
- Purity Issues : Byproducts from incomplete alkylation (e.g., 9-unsubstituted purines) can skew results.
Resolution :
Advanced Question: What theoretical frameworks guide SAR studies of this compound?
Methodological Answer:
- Receptor-Based Modeling : Docking studies using rhinovirus capsid protein structures (PDB: 1RUG) predict binding affinities for 2-substituted derivatives .
- QSAR Models : Hammett constants (σ) for substituents correlate with logP and anticonvulsant ED values, suggesting hydrophobicity-driven blood-brain barrier penetration .
Basic Question: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Gloves, lab coat, and goggles (H315/H319 hazards).
- Ventilation : Use fume hoods to avoid inhalation (H335).
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Question: How can computational methods predict metabolic pathways?
Methodological Answer:
- In Silico Tools : SwissADME predicts phase I metabolism (e.g., hydrazine oxidation to nitrosamines) and phase II glucuronidation sites.
- Validation : Compare with in vitro microsomal assays (e.g., human liver microsomes + NADPH) to quantify metabolite formation rates .
Advanced Question: What gaps exist in current research on this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
